molecular formula C6H9N3O B1512419 5-Methoxy-3-methylpyrazin-2-amine CAS No. 1435953-98-2

5-Methoxy-3-methylpyrazin-2-amine

Cat. No. B1512419
CAS RN: 1435953-98-2
M. Wt: 139.16 g/mol
InChI Key: NFZYPCHQMXSTDX-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylpyrazin-2-amine is a chemical compound with the molecular formula C6H9N3O. It has a molecular weight of 139.16 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrazine ring is substituted at the 3rd position by a methoxy group and at the 5th position by a methyl group .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

5-Methoxy-3-methylpyrazin-2-amine has been used in a variety of scientific research applications, including as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), as an inhibitor of the enzyme monoamine oxidase (MAO), and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). This compound has also been used to study the effects of oxidative stress on cells and organisms, and as an inhibitor of nitric oxide synthase (NOS).

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylpyrazin-2-amine is not fully understood, but it is believed to inhibit the activity of various enzymes, including PDE4, MAO, 5-LOX, and NOS. This compound is thought to bind to the active sites of these enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
In studies using cells and organisms, this compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of PDE4, MAO, 5-LOX, and NOS, resulting in decreased levels of cyclic adenosine monophosphate (cAMP), serotonin, leukotrienes, and nitric oxide, respectively. This compound has also been shown to reduce levels of oxidative stress in cells and organisms, and to protect against neuronal damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Methoxy-3-methylpyrazin-2-amine in lab experiments is that it is a relatively safe and non-toxic compound. This compound is also easily synthesized from pyrazinamide, and is relatively inexpensive to purchase. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, and its effects on cells and organisms can vary depending on the concentration used.

Future Directions

There are a number of potential future directions for research involving 5-Methoxy-3-methylpyrazin-2-amine. These include further investigation into its mechanism of action, its effects on various cellular and physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted into the potential synergistic effects of combining this compound with other compounds, and into the potential toxic effects of this compound. Finally, research into the potential use of this compound as an insecticide could be conducted.

Safety and Hazards

The safety information available indicates that 5-Methoxy-3-methylpyrazin-2-amine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

5-methoxy-3-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZYPCHQMXSTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858686
Record name 5-Methoxy-3-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1435953-98-2
Record name 5-Methoxy-3-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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